molecular formula C8H6BrNO5 B13047785 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde

5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde

Katalognummer: B13047785
Molekulargewicht: 276.04 g/mol
InChI-Schlüssel: IZUOXIAVRSWZSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO5. It is a derivative of benzaldehyde, featuring bromine, hydroxyl, methoxy, and nitro functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde typically involves the nitration of 4-bromo-5-methoxybenzaldehyde using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4)

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4)

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Carboxylic Acids: Formed by the oxidation of the aldehyde group.

    Substituted Derivatives: Formed by nucleophilic aromatic substitution of the bromine atom.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of functional groups like the nitro and aldehyde groups allows it to participate in redox reactions and form covalent bonds with biomolecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H6BrNO5

Molekulargewicht

276.04 g/mol

IUPAC-Name

5-bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO5/c1-15-8-5(9)2-4(3-11)7(12)6(8)10(13)14/h2-3,12H,1H3

InChI-Schlüssel

IZUOXIAVRSWZSH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])O)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.